9H-Fluoren-1-ol

Beschreibung

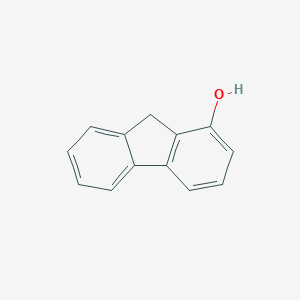

Structure

3D Structure

Eigenschaften

IUPAC Name |

9H-fluoren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-13-7-3-6-11-10-5-2-1-4-9(10)8-12(11)13/h1-7,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFLISNWYDWJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951380 | |

| Record name | 9H-Fluoren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-61-2, 28724-53-0 | |

| Record name | Fluoren-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028724530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluoren-1-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 9H-Fluoren-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides an in-depth exploration of the core physical properties of 9H-Fluoren-1-ol (CAS No. 6344-61-2), a crucial aromatic alcohol in synthetic organic chemistry and drug discovery. This document moves beyond a simple recitation of data points to offer a holistic understanding of the causality behind these properties and the experimental methodologies used for their determination. By integrating theoretical principles with practical laboratory considerations, this guide serves as an essential resource for researchers working with this compound. We will delve into its molecular structure, thermal properties, solubility profile, and spectroscopic signature, providing both established data and the procedural knowledge necessary for its empirical verification.

Introduction: The Significance of 9H-Fluoren-1-ol

9H-Fluoren-1-ol, a hydroxyl derivative of the tricyclic aromatic hydrocarbon fluorene, represents a significant scaffold in medicinal chemistry and materials science. The specific positioning of the hydroxyl group at the C1 position imparts distinct chemical reactivity and physical characteristics compared to its more commonly cited isomer, 9H-Fluoren-9-ol. Understanding these fundamental physical properties is a non-negotiable prerequisite for its effective application in novel molecular design, reaction optimization, and formulation development. This guide is structured to provide a comprehensive and practical overview of these key physical parameters.

Molecular Structure and its Physicochemical Implications

The arrangement of atoms and functional groups within a molecule is the primary determinant of its physical behavior. The structure of 9H-Fluoren-1-ol, consisting of a fluorene backbone with a hydroxyl group on one of the aromatic rings, dictates its polarity, ability to form hydrogen bonds, and overall molecular interactions.

Caption: Molecular Structure of 9H-Fluoren-1-ol.

The presence of the hydroxyl group introduces polarity and the capacity for hydrogen bonding, which significantly influences its melting point and solubility compared to the parent fluorene molecule.

Tabulated Physical Properties

For ease of reference and comparison, the key physical properties of 9H-Fluoren-1-ol are summarized in the table below. It is important to distinguish these from the properties of its isomer, 9H-Fluoren-9-ol, which are often mistakenly reported.

| Property | Value | Source |

| CAS Number | 6344-61-2 | [1] |

| Molecular Formula | C₁₃H₁₀O | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Melting Point | 116 °C | |

| Boiling Point | Data not readily available | - |

| Appearance | Colorless solid | |

| Solubility | Insoluble in water; Soluble in organic solvents |

Experimental Determination of Physical Properties

The accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard experimental protocols for characterizing a solid aromatic alcohol like 9H-Fluoren-1-ol.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically 0.5-1 °C) is indicative of high purity, while impurities tend to depress and broaden the melting range.

Protocol:

-

Sample Preparation: A small amount of dry, finely powdered 9H-Fluoren-1-ol is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.

-

Heating Rate: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (116 °C). The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.

Causality: The energy supplied during heating overcomes the intermolecular forces (including hydrogen bonding and van der Waals forces) holding the crystal lattice together. The stronger these forces, the higher the melting point.

Boiling Point Determination

Due to its high melting point, determining the boiling point of 9H-Fluoren-1-ol at atmospheric pressure can be challenging and may risk decomposition. Specialized techniques are required for high-melting-point solids. A common laboratory method is the Thiele tube method.

Protocol (Thiele Tube Method):

-

Sample Preparation: A small amount of 9H-Fluoren-1-ol is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed inside the Durham tube.

-

Apparatus Setup: The Durham tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling-point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, and the temperature is monitored. As the temperature rises, air trapped in the capillary tube will be expelled.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed. The temperature at which the bubbling ceases and the liquid is drawn into the capillary tube is recorded as the boiling point.

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For high molecular weight compounds with strong intermolecular forces like 9H-Fluoren-1-ol, a significant amount of thermal energy is required to reach this point.

Solubility Assessment

The "like dissolves like" principle is a fundamental concept in determining solubility. The polarity of the solute and solvent are key.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure: A small, measured amount of 9H-Fluoren-1-ol (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. If the solid dissolves, it is recorded as soluble. If it does not, the mixture can be gently heated to assess temperature effects on solubility. Observations are recorded as soluble, partially soluble, or insoluble.

Causality: 9H-Fluoren-1-ol has a polar hydroxyl group capable of hydrogen bonding, but the large, nonpolar fluorenyl backbone dominates its character, making it largely insoluble in water but soluble in moderately polar to nonpolar organic solvents.

Spectroscopic Characterization

Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for its identification and structural elucidation.

Caption: A generalized experimental workflow for the synthesis and characterization of 9H-Fluoren-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of 9H-Fluoren-1-ol will show distinct signals for the aromatic protons, the methylene (CH₂) protons at the C9 position, and the hydroxyl proton. The aromatic protons will appear in the downfield region (typically 7-8 ppm) and will exhibit complex splitting patterns due to spin-spin coupling. The methylene protons will likely appear as a singlet around 3.8-4.0 ppm. The hydroxyl proton signal can be broad and its chemical shift is concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbon bearing the hydroxyl group (C1) will be shifted downfield (to a higher ppm value) due to the deshielding effect of the electronegative oxygen atom. A 13C NMR spectrum is available on PubChem.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretch: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the CH₂ group will be seen just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption band in the 1000-1260 cm⁻¹ region corresponds to the C-O stretching vibration.

An IR spectrum for 9H-Fluoren-1-ol is available on PubChem.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 9H-Fluoren-1-ol (m/z = 182.22).

-

Fragmentation: Common fragmentation patterns for aromatic alcohols include the loss of the hydroxyl group, loss of water, and fragmentation of the fluorene ring system. A GC-MS spectrum is available on PubChem.[2]

Conclusion

The physical properties of 9H-Fluoren-1-ol are a direct consequence of its unique molecular architecture. Its solid nature at room temperature, defined melting point, and characteristic solubility profile are all governed by the interplay of its polar hydroxyl group and nonpolar aromatic system. The spectroscopic data provides an unambiguous fingerprint for its identification and structural verification. This guide has provided a detailed overview of these properties and the experimental rationale for their determination, equipping researchers with the foundational knowledge necessary for the confident and effective use of 9H-Fluoren-1-ol in their scientific endeavors.

References

-

PubChem. (n.d.). 9H-Fluoren-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Spectral Information for 9H-Fluoren-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 9H-Fluoren-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 9H-Fluoren-1-ol: A Key Intermediate in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 9H-Fluoren-1-ol (CAS No. 6344-61-2), a critical chemical intermediate in the synthesis of advanced pharmaceutical compounds. While often overshadowed by its more common isomer, 9-hydroxyfluorene, 9H-Fluoren-1-ol serves as a pivotal building block for a class of potent apoptosis inducers, the N-aryl-9-oxo-9H-fluorene-1-carboxamides. This document, tailored for researchers, scientists, and drug development professionals, will delve into the chemical structure, properties, synthesis, and spectroscopic characterization of 9H-Fluoren-1-ol. Furthermore, it will elucidate the strategic importance of this molecule by detailing its conversion into high-value, biologically active derivatives, thereby providing a complete narrative from a fundamental building block to a potential therapeutic agent.

Chemical Identity and Physicochemical Properties

9H-Fluoren-1-ol is a polycyclic aromatic hydrocarbon derivative characterized by a fluorene backbone with a hydroxyl group substituted at the C1 position. This specific substitution pattern distinguishes it from other isomers and is fundamental to its subsequent reactivity and applications.

CAS Number: 6344-61-2[1]

Molecular Formula: C₁₃H₁₀O[1]

Molecular Weight: 182.22 g/mol [1]

The chemical structure of 9H-Fluoren-1-ol is presented below.

Caption: Chemical structure of 9H-Fluoren-1-ol.

Table 1: Physicochemical Properties of 9H-Fluoren-1-ol

| Property | Value | Source |

| Molecular Weight | 182.22 g/mol | PubChem[1] |

| XLogP3 | 3.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 182.073164938 Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

Synthesis of 9H-Fluoren-1-ol: A Strategic Approach

The synthesis of 9H-Fluoren-1-ol is not as straightforward as its 9-hydroxy isomer. A direct and selective functionalization of the fluorene C1 position is challenging. Therefore, a multi-step, strategic synthesis is typically employed, leveraging well-established reactions in aromatic chemistry. The causality behind this chosen pathway lies in the directing effects of substituents on the fluorene ring system.

Caption: Proposed synthetic workflow for 9H-Fluoren-1-ol.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a self-validating system, where the successful isolation and characterization of each intermediate confirms the efficacy of the preceding step.

Step 1: Nitration of Fluorene to 1-Nitrofluorene

-

Rationale: Nitration is a classic electrophilic aromatic substitution. While the primary product of fluorene nitration is 2-nitrofluorene, careful control of reaction conditions can yield a separable mixture containing the desired 1-nitrofluorene isomer.

-

Procedure:

-

In a flask equipped with a stirrer and dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

-

Slowly add a solution of fluorene in glacial acetic acid, maintaining the temperature below 5°C.

-

After the addition is complete, allow the mixture to stir at low temperature for a designated period.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrofluorene isomers.

-

Filter, wash with water until neutral, and dry the crude product.

-

Separate the 1-nitrofluorene isomer from the 2-nitrofluorene and dinitro products using fractional crystallization or column chromatography.

-

Step 2: Reduction of 1-Nitrofluorene to 1-Aminofluorene

-

Rationale: The nitro group is a versatile precursor to an amino group, which is essential for the subsequent diazotization reaction. A common and effective method is reduction using a metal in acidic medium.

-

Procedure:

-

Suspend the purified 1-nitrofluorene in ethanol.

-

Add granulated tin and concentrated hydrochloric acid to the suspension.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and make it alkaline with a concentrated sodium hydroxide solution to precipitate the tin salts.

-

Extract the 1-aminofluorene into an organic solvent (e.g., diethyl ether).

-

Dry the organic extract, remove the solvent under reduced pressure, and purify the product if necessary.

-

Step 3: Diazotization of 1-Aminofluorene and Hydrolysis to 9H-Fluoren-1-ol

-

Rationale: The Sandmeyer-type reaction is a powerful tool for converting an aromatic amino group into a hydroxyl group via a diazonium salt intermediate.

-

Procedure:

-

Dissolve 1-aminofluorene in a dilute sulfuric acid solution and cool to 0-5°C in an ice-salt bath.

-

Slowly add a cold aqueous solution of sodium nitrite, keeping the temperature strictly controlled.

-

After stirring for a short period, the resulting diazonium salt solution is added to a boiling aqueous solution of sulfuric acid.

-

The hydrolysis is allowed to proceed, leading to the evolution of nitrogen gas and the formation of 9H-Fluoren-1-ol.

-

Cool the mixture, and the crude 9H-Fluoren-1-ol will precipitate.

-

Filter the product, wash with water, and purify by recrystallization or column chromatography.

-

Application in Drug Development: A Precursor to Apoptosis Inducers

The primary significance of 9H-Fluoren-1-ol in the pharmaceutical landscape is its role as a key intermediate in the synthesis of N-aryl-9-oxo-9H-fluorene-1-carboxamides. These compounds have been identified as potent inducers of apoptosis and are of great interest in oncology research.

The synthetic pathway from 9H-Fluoren-1-ol to these target molecules involves several key transformations that functionalize both the C1 and C9 positions of the fluorene core.

Caption: Synthetic pathway from 9H-Fluoren-1-ol to apoptosis inducers.

This strategic conversion highlights the importance of 9H-Fluoren-1-ol as a starting material. The initial placement of the hydroxyl group at the C1 position is crucial for the subsequent introduction of the carboxamide functionality, which has been shown to be critical for the biological activity of the final compounds.

Spectroscopic Characterization

The unequivocal identification of 9H-Fluoren-1-ol relies on a combination of spectroscopic techniques. Below is an analysis of the expected data based on its structure.

Table 2: Predicted Spectroscopic Data for 9H-Fluoren-1-ol

| Technique | Expected Features | Rationale |

| ¹H NMR | ~3.9 ppm (s, 2H): Methylene protons at C9.~7.0-7.8 ppm (m, 7H): Aromatic protons.~9.0-9.5 ppm (s, broad, 1H): Phenolic hydroxyl proton. | The methylene protons are characteristic of the 9H-fluorene system. The aromatic region will show complex splitting due to the various couplings. The hydroxyl proton is typically broad and downfield. |

| ¹³C NMR | ~37 ppm: C9 methylene carbon.~110-145 ppm: Aromatic carbons, with the C1 carbon attached to the hydroxyl group being significantly deshielded. | The chemical shifts are consistent with a substituted fluorene structure. |

| FTIR | ~3200-3600 cm⁻¹ (broad): O-H stretching of the hydroxyl group.~3000-3100 cm⁻¹: Aromatic C-H stretching.~1450-1600 cm⁻¹: Aromatic C=C stretching.~1200-1300 cm⁻¹: C-O stretching. | These absorption bands are characteristic of a phenolic aromatic compound.[1] |

| Mass Spec. | m/z 182: Molecular ion (M⁺).m/z 153: Loss of CHO.m/z 152: Loss of CH₂O. | The fragmentation pattern is typical for aromatic alcohols, with a stable molecular ion peak expected. |

Safety and Handling

As with all laboratory chemicals, 9H-Fluoren-1-ol should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

9H-Fluoren-1-ol is a compound of significant strategic importance in the field of medicinal chemistry and drug development. While its synthesis requires a thoughtful, multi-step approach, its value as a precursor to potent, biologically active molecules, such as the N-aryl-9-oxo-9H-fluorene-1-carboxamides, is undeniable. A thorough understanding of its chemical properties, synthesis, and characterization, as detailed in this guide, is essential for researchers aiming to leverage this versatile building block in the design and synthesis of next-generation therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96087, 9H-Fluoren-1-ol. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Synthesis of Fluorenol Isomers from 9-Fluorenone

A Senior Application Scientist's Perspective on Navigating Isomeric Specificity in Fluorene Chemistry

For researchers, scientists, and professionals in drug development, precision in molecular synthesis is paramount. The fluorene scaffold is a privileged structure in materials science and medicinal chemistry, and the specific placement of functional groups dramatically alters a molecule's properties. This guide addresses a topic of common inquiry: the synthesis of hydroxylated fluorene derivatives from 9-fluorenone.

A crucial point of clarification often arises concerning the synthesis of 9H-Fluoren-1-ol versus its isomer, 9H-Fluoren-9-ol (commonly known as 9-fluorenol), from the readily available starting material, 9-fluorenone. This guide will first elucidate the fundamental chemical principles governing this transformation, directly addressing the infeasibility of a simple, direct synthesis of 9H-Fluoren-1-ol from 9-fluorenone. Subsequently, it will provide a comprehensive, field-proven protocol for the synthesis of 9-fluorenol, the actual product of 9-fluorenone reduction. Finally, it will outline a conceptual multi-step pathway for the synthesis of the 1-ol isomer, highlighting the strategic considerations required for such a regioselective synthesis.

Part 1: A Question of Regiochemistry - Why Direct Synthesis of 9H-Fluoren-1-ol from 9-Fluorenone is Not Feasible

The request to synthesize 9H-Fluoren-1-ol by reducing 9-fluorenone stems from a common misunderstanding of carbonyl chemistry. 9-Fluorenone possesses a ketone functional group at the C9 position. This carbon is electrophilic due to the polarization of the carbon-oxygen double bond. Chemical reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), function by delivering a hydride ion (H⁻) as a nucleophile. This hydride will invariably attack the most electrophilic site in the molecule—the carbonyl carbon.

The mechanism involves two key steps:

-

Nucleophilic Attack: The hydride ion attacks the carbonyl carbon of 9-fluorenone, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[1]

-

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated, typically by the solvent (e.g., ethanol, methanol) or during an acidic workup, to yield the final alcohol product.[1]

This reaction pathway exclusively forms the secondary alcohol at the C9 position, yielding 9-fluorenol. To synthesize 9H-Fluoren-1-ol, one would need to functionalize one of the aromatic rings, which requires a completely different synthetic strategy. A direct conversion is not possible because it would necessitate reducing a C-H bond on the aromatic ring and oxidizing another to form a hydroxyl group, a transformation that cannot be achieved with standard reducing agents used for ketones.

Part 2: The Practical Protocol: High-Yield Synthesis of 9H-Fluoren-9-ol (9-Fluorenol)

This section provides a detailed, reliable, and scalable protocol for the reduction of 9-fluorenone to 9-fluorenol using sodium borohydride, a mild and selective reducing agent safe for most laboratory settings.[2]

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride (NaBH₄) is selected over more powerful agents like LiAlH₄ for its safety and selectivity. It is stable in protic solvents like ethanol and methanol and does not react violently with them, simplifying the experimental setup. It selectively reduces aldehydes and ketones without affecting other functional groups like esters or carboxylic acids that might be present in more complex substrates.

-

Choice of Solvent: Ethanol or methanol are excellent solvents for this reaction. They readily dissolve 9-fluorenone, are compatible with NaBH₄, and can act as the proton source for the final protonation step.[2]

-

Reaction Monitoring: The progress of the reaction is easily monitored visually. 9-Fluorenone is a bright yellow solid, while the product, 9-fluorenol, is a white or colorless solid. The disappearance of the yellow color is a strong indicator of reaction completion.

-

Purification: The product is isolated by precipitation in water, followed by vacuum filtration. Recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, is employed to remove unreacted starting material and inorganic byproducts, yielding a highly pure product.

Detailed Experimental Protocol:

-

Dissolution: In a 100 mL Erlenmeyer flask, dissolve 2.0 g of 9-fluorenone in 30 mL of ethanol. Gentle warming on a hot plate may be required to achieve complete dissolution. Once dissolved, allow the solution to cool to room temperature.

-

Reduction: To the stirred yellow solution, add 0.4 g of sodium borohydride (NaBH₄) portion-wise over 5 minutes. Caution: Hydrogen gas may be evolved. Ensure adequate ventilation.

-

Reaction: Continue stirring the solution at room temperature. The yellow color should fade to colorless within 15-20 minutes, indicating the consumption of 9-fluorenone.[2]

-

Quenching & Precipitation: After 20 minutes, slowly add 50 mL of deionized water to the reaction mixture. This will precipitate the crude 9-fluorenol product.

-

Neutralization: Carefully add 0.1 M HCl dropwise to the mixture until the pH is neutral (pH ≈ 7). This step neutralizes any excess base and decomposes any remaining NaBH₄.

-

Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 20 mL cold deionized water to remove inorganic salts.

-

Drying & Yield: Allow the product to air-dry on the filter paper, then transfer it to a pre-weighed watch glass and dry in a low-temperature oven (approx. 60°C) or under vacuum to a constant weight. Calculate the percentage yield. A typical yield is 95-100%.[2]

-

Purification (Optional but Recommended): Recrystallize the crude product from a minimal amount of hot methanol to obtain fine, white needles of pure 9-fluorenol.

-

Analysis: Characterize the product by determining its melting point (literature: 153-155 °C) and acquiring IR and NMR spectra.

Data Summary: Reactants and Product

| Compound | IUPAC Name | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| Reactant | 9H-Fluoren-9-one | C₁₃H₈O | 180.21 | 81-85 | Yellow crystalline powder[3] |

| Product | 9H-Fluoren-9-ol | C₁₃H₁₀O | 182.22 | 153-155 | White crystalline solid[2][4] |

Experimental Workflow Diagram

Part 3: Conceptual Synthesis of 9H-Fluoren-1-ol

As established, synthesizing 9H-Fluoren-1-ol requires a multi-step approach focused on the regioselective functionalization of the aromatic fluorene core. While numerous specific routes could be devised, a logical and common strategy in organic synthesis would involve a Sandmeyer reaction or a related transformation starting from an amino group at the C1 position.

Plausible Synthetic Pathway (Conceptual):

-

Nitration of Fluorene: The synthesis would likely begin not with 9-fluorenone, but with 9H-fluorene. Electrophilic nitration of fluorene would yield a mixture of nitrofluorene isomers. The 2-nitrofluorene is typically the major product, but conditions can be optimized to obtain other isomers, including 1-nitrofluorene.

-

Separation of Isomers: The resulting mixture of nitro-isomers would need to be carefully separated using techniques like column chromatography.

-

Reduction of Nitro Group: The isolated 1-nitrofluorene would then be reduced to 1-aminofluorene. This is commonly achieved using reagents like tin(II) chloride (SnCl₂) in HCl or catalytic hydrogenation.

-

Diazotization: The 1-aminofluorene is then converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like H₂SO₄) at low temperatures (0-5 °C).

-

Hydrolysis (Sandmeyer-type): The resulting 1-fluorenyldiazonium salt is then carefully heated in an aqueous acidic solution. The diazonium group is an excellent leaving group (N₂) and is replaced by a hydroxyl group, yielding the target molecule, 9H-Fluoren-1-ol.

This proposed pathway underscores the significant increase in complexity compared to the simple reduction of 9-fluorenone. It involves multiple steps, requires careful control of regioselectivity, and necessitates purification of intermediates.

Conceptual Workflow Diagram

Conclusion

In the synthesis of hydroxylated fluorenes, the identity of the starting material dictates the isomeric outcome. The reduction of 9-fluorenone is a robust and straightforward method for producing 9H-Fluoren-9-ol in high yield. The synthesis of the 9H-Fluoren-1-ol isomer, however, is a more complex undertaking that cannot be achieved directly from 9-fluorenone and requires a multi-step regioselective approach. This guide provides both the practical, validated protocol for the common laboratory synthesis of 9-fluorenol and the essential theoretical framework for understanding and approaching the synthesis of its less accessible isomer, 9H-Fluoren-1-ol. For professionals in drug development and materials science, this distinction is critical for precise molecular design and the successful execution of research objectives.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96087, 9H-Fluoren-1-ol. Available: [Link]

-

Organic Syntheses (1973). 9H-Fluorene, 9-bromo-9-phenyl-. Coll. Vol. 5, p.976. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74318, Fluoren-9-ol. Available: [Link]

-

ResearchGate (2011). Synthesis of 9-ethynyl-9-fluorenol and its derivatives for crystallographic and optical properties study. Available: [Link]

-

NIST (n.d.). 9H-Fluoren-9-ol in the NIST WebBook. Available: [Link]

-

ResearchGate (2018). Developing Investigation Skills in an Introductory Multistep Synthesis Using Fluorene Oxidation and Reduction. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10241, Fluorenone. Available: [Link]

-

Green Chemistry (RSC Publishing) (2011). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Available: [Link]

-

Cheméo (n.d.). 9H-Fluoren-9-ol. Available: [Link]

-

Exposome-Explorer - IARC (n.d.). 1-Hydroxyfluorene (Compound). Available: [Link]

-

The Royal Society of Chemistry (2016). Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. Available: [Link]

-

ResearchGate (2011). ChemInform Abstract: Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. Available: [Link]

-

National Institutes of Health (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. Available: [Link]

-

Chemistry LibreTexts (2020). 10.10: An Introduction to Multiple Step Synthesis. Available: [Link]

-

Frontiers (2022). Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems. Available: [Link]

Sources

Spectroscopic Characterization of 9H-Fluoren-1-ol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 9H-Fluoren-1-ol (CAS No. 6344-61-2), a crucial fluorene derivative in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of publicly accessible experimental spectra for 9H-Fluoren-1-ol, this guide combines referenced experimental data with high-quality predicted NMR data to provide a complete characterization. Each section includes a detailed interpretation of the spectroscopic features, elucidating the relationship between the data and the molecule's structural attributes. Furthermore, this guide outlines robust, field-proven methodologies for acquiring these spectra, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 9H-Fluoren-1-ol

9H-Fluoren-1-ol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon 9H-fluorene, presents a unique molecular architecture of significant interest for synthetic chemists and pharmacologists. The position of the hydroxyl group at the C1 position, as opposed to the more commonly studied C9 position, imparts distinct electronic and steric properties, influencing its reactivity, potential as a synthetic intermediate, and biological activity. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of 9H-Fluoren-1-ol in any research or development endeavor. This guide serves as a foundational resource for understanding and verifying the structural integrity of this compound through modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 9H-Fluoren-1-ol, both ¹H and ¹³C NMR are indispensable for confirming the arrangement of protons and carbon atoms within the molecule.

Predicted ¹H NMR Spectroscopy

Due to the scarcity of publicly available experimental ¹H NMR spectra for 9H-Fluoren-1-ol, the following data is predicted based on advanced computational algorithms. These predictions are highly correlated with expected experimental values and serve as a reliable reference.

Table 1: Predicted ¹H NMR Data for 9H-Fluoren-1-ol (in CDCl₃)

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

| ~7.81 | d | 1H | H-8 |

| ~7.65 | d | 1H | H-5 |

| ~7.42 | t | 1H | H-7 |

| ~7.35 | t | 1H | H-6 |

| ~7.28 | d | 1H | H-4 |

| ~7.20 | t | 1H | H-3 |

| ~6.90 | d | 1H | H-2 |

| ~5.50 | s (broad) | 1H | OH |

| ~3.89 | s | 2H | H-9 (CH₂) |

Note: Predicted data should be confirmed with experimental results.

Interpretation of the ¹H NMR Spectrum:

The predicted ¹H NMR spectrum of 9H-Fluoren-1-ol reveals several key features. The aromatic region (δ 6.90-7.81 ppm) is complex due to the coupling of the seven aromatic protons. The protons on the unsubstituted benzene ring (H-5, H-6, H-7, H-8) are expected to show a distinct pattern of doublets and triplets. The protons on the hydroxyl-substituted ring (H-2, H-3, H-4) will be shifted accordingly, with H-2 and H-4 being ortho and para to the hydroxyl group, and H-3 being meta. The benzylic protons at the C-9 position are expected to appear as a sharp singlet around δ 3.89 ppm, integrating to two protons. The phenolic proton (OH) is anticipated to be a broad singlet, the chemical shift of which can be highly dependent on concentration and solvent.

¹³C NMR Spectroscopy

The PubChem database indicates the existence of an experimental ¹³C NMR spectrum for 9H-Fluoren-1-ol[1]. While the raw data is not directly provided, a predicted spectrum offers valuable insight.

Table 2: Predicted ¹³C NMR Data for 9H-Fluoren-1-ol (in CDCl₃)

| Predicted Chemical Shift (δ) ppm | Provisional Assignment |

| ~154.0 | C-1 |

| ~145.1 | C-4a |

| ~143.5 | C-8a |

| ~141.2 | C-4b |

| ~131.9 | C-5a |

| ~128.5 | C-8 |

| ~127.3 | C-5 |

| ~125.4 | C-6 |

| ~120.6 | C-7 |

| ~119.8 | C-4 |

| ~116.2 | C-3 |

| ~110.1 | C-2 |

| ~36.9 | C-9 |

Note: Predicted data should be confirmed with experimental results.

Interpretation of the ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum is expected to show all 13 carbon signals. The carbon bearing the hydroxyl group (C-1) is significantly deshielded and appears at the lowest field (~154.0 ppm). The quaternary carbons involved in the ring junctions are found in the range of δ 131.9-145.1 ppm. The seven aromatic CH carbons are predicted to resonate between δ 110.1 and 128.5 ppm. The aliphatic methylene carbon at C-9 is distinctly shielded and is expected at approximately δ 36.9 ppm.

Infrared (IR) Spectroscopy

An experimental FTIR spectrum of 9H-Fluoren-1-ol, obtained as a KBr wafer, is referenced in the PubChem database[1]. The following table outlines the expected characteristic absorption bands.

Table 3: Key IR Absorption Bands for 9H-Fluoren-1-ol

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3500-3200 | Strong, Broad | O-H | Stretching |

| ~3100-3000 | Medium | Aromatic C-H | Stretching |

| ~2925, ~2850 | Weak | Aliphatic C-H (CH₂) | Stretching |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C | Stretching |

| ~1230 | Strong | C-O | Stretching |

| ~850-750 | Strong | Aromatic C-H | Out-of-plane Bending |

Interpretation of the IR Spectrum:

The IR spectrum of 9H-Fluoren-1-ol is dominated by a strong, broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness is due to hydrogen bonding. Aromatic C-H stretching vibrations are expected as a group of medium intensity bands just above 3000 cm⁻¹. The weak C-H stretching bands for the methylene group at C-9 should appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1600-1480 cm⁻¹ region. A strong band around 1230 cm⁻¹ is indicative of the C-O stretching of the phenol. Finally, strong bands in the fingerprint region (850-750 cm⁻¹) are due to out-of-plane C-H bending vibrations of the aromatic protons, and the pattern can be diagnostic of the substitution on the aromatic rings.

Mass Spectrometry (MS)

A GC-MS spectrum of 9H-Fluoren-1-ol is also referenced in the PubChem database[1]. The expected fragmentation pattern under electron ionization (EI) is discussed below.

Table 4: Expected Mass Spectrometry Data for 9H-Fluoren-1-ol

| m/z | Relative Intensity | Proposed Fragment |

| 182 | High | [M]⁺ (Molecular Ion) |

| 181 | Moderate | [M-H]⁺ |

| 153 | High | [M-CHO]⁺ |

| 152 | Moderate | [M-CH₂O]⁺ |

| 127 | Low | [C₁₀H₇]⁺ |

Interpretation of the Mass Spectrum:

The electron ionization mass spectrum of 9H-Fluoren-1-ol is expected to show a prominent molecular ion peak [M]⁺ at m/z 182, corresponding to its molecular weight. A significant fragment at m/z 153 is likely due to the loss of a CHO radical, a common fragmentation pathway for phenols. Another notable fragment at m/z 152 could arise from the loss of formaldehyde (CH₂O). The observation of the molecular ion and these characteristic fragments would strongly support the structure of 9H-Fluoren-1-ol.

Experimental Methodologies

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 9H-Fluoren-1-ol and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

-

FTIR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of 9H-Fluoren-1-ol with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: FTIR spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

-

GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of 9H-Fluoren-1-ol (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC) Parameters:

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Visualized Workflows

NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

FTIR Analysis Workflow

Caption: Workflow for FTIR spectroscopic analysis.

GC-MS Analysis Workflow

Caption: Workflow for GC-MS analysis.

Conclusion

This technical guide provides a detailed spectroscopic profile of 9H-Fluoren-1-ol, an important fluorene derivative. By combining referenced experimental data with high-quality predictions, this document serves as a valuable resource for the identification and characterization of this compound. The outlined experimental protocols offer a standardized approach to data acquisition, promoting reproducibility and scientific rigor. As with any analytical work, it is recommended that researchers confirm the identity of their synthesized or purchased 9H-Fluoren-1-ol by acquiring their own spectroscopic data and comparing it to the information presented herein.

References

-

PubChem. Fluoren-9-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 9H-Fluoren-1-ol. National Center for Biotechnology Information. [Link]

Sources

solubility of 9H-Fluoren-1-ol in different organic solvents

An In-Depth Technical Guide to the Solubility of 9H-Fluoren-1-ol in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient or a key chemical intermediate is a critical parameter that influences every stage of the development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 9H-Fluoren-1-ol, a substituted hydroxyfluorene. Recognizing the limited availability of specific quantitative solubility data in public literature for this particular isomer, this document establishes a predictive framework based on fundamental chemical principles. We synthesize theoretical knowledge with practical, field-proven methodologies to empower researchers. This guide details the molecular factors governing the solubility of 9H-Fluoren-1-ol, offers a predicted solubility profile across a range of common organic solvents, and provides a rigorous, step-by-step experimental protocol for accurate solubility determination. Our objective is to equip scientists with the foundational knowledge and practical tools necessary to effectively work with 9H-Fluoren-1-ol.

Introduction to 9H-Fluoren-1-ol: Structure and Significance

9H-Fluoren-1-ol (CAS No. 6344-61-2) is an organic compound belonging to the hydroxyfluorene class.[1] Its molecular structure consists of a fluorene backbone, which is a tricyclic aromatic hydrocarbon, substituted with a single hydroxyl (-OH) group at the C1 position of one of the benzene rings.[1]

Key Physicochemical Properties:

-

Molecular Formula: C₁₃H₁₀O[1]

-

Molecular Weight: 182.22 g/mol [1]

-

Structure: A planar, polycyclic aromatic system with a polar functional group.

The structure of 9H-Fluoren-1-ol imparts a dualistic chemical nature: the large fluorene moiety is nonpolar and hydrophobic, while the hydroxyl group is polar and capable of acting as a hydrogen bond donor and acceptor. This amphipathic character is the primary determinant of its solubility behavior. While its isomer, 9-Fluorenol (with the hydroxyl group at the C9 position), is more widely studied as a wake-promoting agent and a dopamine reuptake inhibitor, understanding the properties of all isomers, including 9H-Fluoren-1-ol, is crucial for comprehensive toxicological and metabolic studies.[2][3]

The Theoretical Framework of Solubility: A Molecular Perspective

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which is a qualitative summary of the intermolecular forces at play.[4][5] For a compound to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Key Factors Influencing the Solubility of 9H-Fluoren-1-ol:

-

Polarity: The large, nonpolar surface area of the fluorene rings favors interactions with nonpolar solvents through van der Waals forces. The polar -OH group favors interactions with polar solvents.

-

Hydrogen Bonding: The hydroxyl group can form strong hydrogen bonds with protic solvents (e.g., alcohols, water) and with aprotic solvents that are hydrogen bond acceptors (e.g., acetone, THF).

-

Molecular Shape and Size: The rigid, planar structure of the fluorene system allows for efficient crystal lattice packing. A significant amount of energy (the lattice energy) must be overcome by solvent-solute interactions for dissolution to occur.

Based on these principles, it is predicted that 9H-Fluoren-1-ol will exhibit optimal solubility in solvents that can effectively interact with both its nonpolar aromatic system and its polar hydroxyl group. Solvents of intermediate polarity are therefore likely to be most effective.

Predicted Solubility Profile of 9H-Fluoren-1-ol

While experimental data for 9H-Fluoren-1-ol is scarce, we can construct a predicted qualitative solubility profile based on its structure and by drawing comparisons with its better-studied isomer, 9-Fluorenol.[2][6] The following table summarizes these predictions.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane, Cyclohexane | Insoluble | The solvent's weak van der Waals forces are insufficient to overcome the solute's crystal lattice energy and disrupt the strong hydrogen bonds between 9H-Fluoren-1-ol molecules. |

| Aromatic | Toluene, Benzene | Sparingly to Moderately Soluble | Pi-pi stacking interactions between the solvent and the fluorene rings can occur. However, the solvent cannot effectively solvate the polar hydroxyl group. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderately Soluble | These solvents have sufficient polarity to interact with the hydroxyl group and can also engage in van der Waals interactions with the aromatic system. 9-Fluorenol is slightly soluble in chloroform.[2] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Soluble | These solvents offer a balance. The carbonyl or ether oxygen can act as a hydrogen bond acceptor for the solute's -OH group, while the organic portion of the solvent interacts favorably with the fluorene backbone. 9-Fluorenol is soluble in acetone and diethyl ether.[6] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Sparingly to Moderately Soluble | These solvents can form strong hydrogen bonds with the -OH group. However, the large nonpolar fluorene moiety may limit solubility, especially in lower-chain alcohols. 9-Fluorenol is slightly soluble in methanol and sparingly soluble in ethanol.[2][6] |

| Highly Polar | Water | Insoluble | The large, hydrophobic fluorene backbone dominates the molecule's character, preventing dissolution in the highly structured hydrogen-bonding network of water. 9-Fluorenol is insoluble in water.[2] |

A Validated Protocol for Experimental Solubility Determination

To move from prediction to quantitative data, a rigorous experimental approach is necessary. The following protocol describes the isothermal equilibrium method, a gold standard for determining the solubility of a crystalline solid.

Safety and Handling Precautions

-

Consult the Safety Data Sheet (SDS): Before beginning work, review the SDS for 9H-Fluoren-1-ol and all solvents used. While a specific SDS for the 1-ol isomer may not be available, the SDS for isomers like 9-Fluorenol or 9H-Fluoren-2-ol provides valuable guidance.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[8]

-

Ventilation: Handle all organic solvents and the solid compound in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[8]

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Experimental Workflow: Isothermal Equilibrium Method

This method involves creating a saturated solution at a constant temperature, separating the solution from the excess solid, and quantifying the dissolved solute.

Caption: Isothermal equilibrium experimental workflow.

Step-by-Step Methodology

-

Preparation of Stock: Add an excess amount of crystalline 9H-Fluoren-1-ol (e.g., 20-30 mg) to a series of 4 mL glass vials. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials. Place them in a shaking incubator set to a constant temperature (e.g., 25.0 ± 0.1 °C). Agitate the slurries for 24 to 48 hours. This duration is typically sufficient for the dissolution to reach equilibrium.

-

Phase Separation: After incubation, remove the vials and allow them to stand undisturbed at the same constant temperature for 2-4 hours to let the excess solid settle.

-

Sample Collection: Carefully draw a sample of the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE). This step is critical to ensure no solid particulates are transferred.

-

Quantification:

-

Dispense a precise aliquot (e.g., 1.0 mL) of the filtered saturated solution into a pre-weighed (tared) vial.

-

Gently evaporate the solvent using a stream of nitrogen or a vacuum centrifuge until a constant weight of the dried solute is achieved.

-

Reweigh the vial to determine the mass of the dissolved 9H-Fluoren-1-ol.

-

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of aliquot in mL)

-

Visualizing Molecular Interactions

The solubility of 9H-Fluoren-1-ol is a direct result of the interplay between its functional groups and the solvent molecules. The diagram below illustrates the key intermolecular forces involved.

Caption: Solute-solvent interaction diagram.

This visualization highlights why polar aprotic solvents like acetone are predicted to be effective: they can engage favorably with both the nonpolar and polar regions of the 9H-Fluoren-1-ol molecule, leading to effective solvation and higher solubility.

Conclusion

While published quantitative data on the solubility of 9H-Fluoren-1-ol is limited, a robust understanding of its molecular structure and the fundamental principles of chemical interactions allows for a strong predictive analysis. This guide posits that solvents of intermediate polarity, particularly polar aprotic solvents such as acetone and THF, are likely to be the most effective for dissolving this compound. Due to the amphipathic nature of the molecule, it is expected to have poor solubility in the extremes of nonpolar (hexane) and highly polar (water) solvents.

For any research or development application, these predictions must be substantiated with empirical data. The detailed, self-validating experimental protocol provided herein offers a reliable method for researchers to generate precise and accurate solubility data for 9H-Fluoren-1-ol, forming a critical foundation for subsequent scientific investigation and process development.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from

-

9H-fluoren-9-ol. (n.d.). Chemister.ru. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

9-fluorenol | CAS#:1689-64-1. (n.d.). Chemsrc.com. Retrieved from [Link]

-

9H-Fluoren-1-ol | C13H10O. (n.d.). PubChem. Retrieved from [Link]

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

-

SAFETY DATA SHEET - 9-Fluorenol. (2025, December 22). Fisher Scientific. Retrieved from [Link]

-

Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K. (2007, June 9). ACS Publications. Retrieved from [Link]

-

Experimental Study on the Solubility of Fluorene in Different Solvents. (n.d.). ResearchGate. Retrieved from [Link]

-

Fluorene | C13H10. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. 9H-Fluoren-1-ol | C13H10O | CID 96087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9-Fluorenol | 1689-64-1 [amp.chemicalbook.com]

- 3. 9-fluorenol | CAS#:1689-64-1 | Chemsrc [chemsrc.com]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. 9H-fluoren-9-ol [chemister.ru]

- 7. fishersci.dk [fishersci.dk]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Fluorenol Compounds: A Technical Guide to Historical Discovery and Synthesis

This guide provides an in-depth exploration of fluorenol and its derivatives, compounds that have carved a significant niche in both historical and contemporary chemical synthesis. From early discoveries rooted in coal tar chemistry to modern applications in pharmacology and materials science, the fluorene scaffold offers a versatile platform for scientific innovation. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed narrative on the discovery, synthetic evolution, and practical application of these vital compounds.

The Genesis of Fluorenol: From Coal Tar to the Laboratory

The story of fluorenol is intrinsically linked to its parent compound, fluorene. Discovered and named by Marcellin Berthelot in 1867, fluorene was first isolated from coal tar, a complex mixture of organic compounds.[1] Its name, however, does not indicate the presence of fluorine; rather, it stems from the violet fluorescence it exhibits.[1] This polycyclic aromatic hydrocarbon, with its distinctive two benzene rings fused to a central five-membered ring, laid the groundwork for a new class of derivatives.

The first synthesis of 9-fluorenol (also known as 9-hydroxyfluorene), the most significant isomer, occurred in the early 20th century during broader investigations into polycyclic aromatic hydrocarbon derivatives.[2][3] Early applications were varied, with a notable 1939 patent registering fluorenol as an insecticide.[4][5] However, the true potential of the fluorenol scaffold was yet to be fully realized, awaiting the development of more efficient and scalable synthetic methodologies.

The Synthetic Cornerstone: Reduction of 9-Fluorenone

The most practical and widely adopted method for synthesizing 9-fluorenol is the reduction of its corresponding ketone, 9-fluorenone.[2][6] This transformation is a classic example of nucleophilic addition to a carbonyl group and serves as a foundational reaction in organic chemistry.

Mechanism of Hydride Reduction

The reduction of the ketone in fluorenone to an alcohol is typically achieved using hydride-based reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[6] Sodium borohydride is often preferred for its milder nature, selectivity, and ease of handling in a laboratory setting.[6]

The reaction mechanism proceeds in two primary steps:

-

Nucleophilic Attack: A hydride ion (H⁻), formally delivered from the borohydride complex, acts as a nucleophile and attacks the electrophilic carbonyl carbon of 9-fluorenone. This breaks the carbon-oxygen π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.[7][8]

-

Protonation: The negatively charged alkoxide ion is then protonated by a protic solvent (like water or an alcohol) in a workup step, yielding the final product, 9-fluorenol.[7][8][9]

Experimental Protocol: Sodium Borohydride Reduction

This protocol describes a standard laboratory-scale synthesis of 9-fluorenol. The high-yielding nature of this reaction makes it suitable for both educational and research settings.[10][11]

Materials:

-

9-Fluorenone

-

Ethanol or Methanol

-

Sodium Borohydride (NaBH₄)

-

Water (H₂O)

-

0.1 M Hydrochloric Acid (HCl)

Procedure:

-

Dissolution: Dissolve a sample of 9-fluorenone (e.g., 5.0 g) in a suitable volume of warm ethanol (e.g., 30 mL) in an appropriately sized beaker or flask.[12] The solution will be a distinct yellow color.

-

Reduction: In a separate container, prepare a fresh reducing solution of sodium borohydride (e.g., 0.4 g) in methanol (e.g., 10 mL).[12] Add this reducing solution dropwise to the stirring fluorenone solution.

-

Reaction Monitoring: Allow the reaction mixture to stand for 10-20 minutes.[11][12] A visible color change from yellow to white/colorless indicates the conversion of 9-fluorenone to 9-fluorenol.[11][12] The progress can also be monitored by Thin-Layer Chromatography (TLC).

-

Precipitation: Precipitate the product by adding water (e.g., 50 mL) to the reaction mixture.[11][12]

-

Neutralization & Workup: Neutralize the mixture with dilute HCl to decompose any excess sodium borohydride.[11][12]

-

Isolation: Collect the white precipitate by vacuum filtration, washing the crystals with cold water to remove any inorganic salts.[11][12]

-

Purification: The crude product is often sufficiently pure. For higher purity, recrystallization from a suitable solvent like hot ethanol can be performed. Air or oven dry the final product.

| Parameter | Description | Rationale |

| Starting Material | 9-Fluorenone | The ketone precursor to 9-fluorenol. |

| Reducing Agent | Sodium Borohydride (NaBH₄) | A mild and selective source of hydride ions, safer to handle than LiAlH₄.[6][7] |

| Solvent | Ethanol / Methanol | Protic solvents that readily dissolve the reactants and participate in the final protonation step.[12] |

| Reaction Time | 10-20 minutes | The reaction is typically fast and high-yielding at room temperature.[10][11] |

| Workup | Water and dilute HCl | Water precipitates the organic product, and acid quenches the excess reducing agent.[12] |

| Typical Yield | 95-100% | This method is highly efficient, making it a preferred synthetic route.[11][12] |

Alternative Synthetic Pathways: The Oxidation of Fluorene

While the reduction of fluorenone is the most direct route to fluorenol, the synthesis of fluorenone itself is a critical step. The primary industrial method for producing 9-fluorenone is the oxidation of fluorene.[13]

Several methods exist, including liquid-phase oxidation and gas-phase catalytic oxidation. The latter is often favored for large-scale production due to higher efficiency and the absence of organic solvent pollution.[14] This process typically involves passing fluorene vapor mixed with an oxygen-containing gas over a metal oxide catalyst, such as vanadium oxide, at elevated temperatures (300-700 °C).[15] This selectively oxidizes the methylene bridge (C9) of fluorene to a carbonyl group.[13][15]

Conclusion and Future Outlook

From its origins as a fluorescent novelty in coal tar to its current status as a crucial building block in medicinal chemistry, 9-fluorenol exemplifies the journey of a molecule from basic discovery to high-value application. The development of robust and high-yielding synthetic routes, particularly the borohydride reduction of 9-fluorenone, has been instrumental in unlocking its potential.

As researchers continue to explore the vast chemical space around the fluorene nucleus, we can anticipate the development of novel therapeutics and advanced materials. The versatility of the fluorenol scaffold, combined with a deep understanding of its synthesis and reactivity, ensures its continued relevance in the landscape of scientific research and development for years to come.

References

-

Study.com. (n.d.). Reduction of Fluorenone to Fluorenol. Retrieved from [Link]

-

Mulcahy, S. P. (2011). Borohydride Reduction of Fluorenone. OpenBU, Boston University. Retrieved from [Link]

-

Brainly.com. (2023). Describe the mechanism of reducing 9-fluorenone to 9-fluorenol using sodium borohydride. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Describe the mechanism of reducing 9-fluorenone to 9-fluorenol using sodium borohydride. Retrieved from [Link]

-

Mulcahy, S. P. (n.d.). Borohydride Reduction of Fluorenone. OpenBU, Boston University. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways for 9-Fluorenol. Retrieved from [Link]

-

Journal of Chemical Education. (2009). A Synthesis of 9-Fluorenol: Sodium Borohydride Reduction of 9-Fluorenone. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 9-Fluorenol: A Key Intermediate in Pharmaceutical Research and Development. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorenol. Retrieved from [Link]

-

Grokipedia. (n.d.). Fluorenol. Retrieved from [Link]

-

National Institutes of Health. (2019). Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene. Retrieved from [Link]

-

National Institutes of Health. (2021). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of fluorenone from fluorene‐9‐carboxylic acid. Retrieved from [Link]

- Google Patents. (1921). US1374695A - Catalytic oxidation of fluorene.

-

LookChem. (n.d.). 9-FLUORENOL 1689-64-1. Retrieved from [Link]

-

ResearchGate. (2020). A Perspective on Synthesis and Applications of Fluorenones. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorene. Retrieved from [Link]

-

ACS Publications. (n.d.). Fluorene Derivatives for Antitumor Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Jinjing Chemical. (2021). Synthesis of 9-Fluorenone by Catalytic Oxidation in Gas Phase. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). OXIDATION OF 9-FLUORENOL. Retrieved from [Link]

-

Study.com. (n.d.). Oxidation of Fluorene to Fluorenone Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). CN104341286B - The synthesis technique of 9-Fluorenone.

-

Sciencemadness Wiki. (2023). Fluorenol. Retrieved from [Link]

Sources

- 1. Fluorene - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. Fluorenol - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. nbinno.com [nbinno.com]

- 7. study.com [study.com]

- 8. brainly.com [brainly.com]

- 9. homework.study.com [homework.study.com]

- 10. DSpace [open.bu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 9-Fluorenol synthesis - chemicalbook [chemicalbook.com]

- 13. Oxidation of Fluorene to Fluorenone Mechanism | Study.com [study.com]

- 14. jinjingchemical.com [jinjingchemical.com]

- 15. US1374695A - Catalytic oxidation of fluorene - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Reactivity and Chemical Stability of 9H-Fluoren-1-ol: A Synthesis of Known Properties and Predicted Chemical Behavior

Abstract: The fluorene scaffold is a cornerstone in the development of advanced materials and therapeutic agents, prized for its rigid, planar structure and unique electronic properties. While the 9-substituted derivatives, particularly 9H-Fluoren-9-ol, have been extensively studied, other isomers remain less characterized. This guide focuses on 9H-Fluoren-1-ol (CAS: 6344-61-2), a phenolic derivative of the fluorene core. Due to the limited availability of direct, in-depth experimental literature on this specific isomer, this document provides a comprehensive technical overview by synthesizing its known structural and spectral data with predicted reactivity and stability profiles.[1] We will extrapolate its chemical behavior based on the well-established principles of phenol chemistry and the known reactivity of the fluorene C9-methylene bridge. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique chemical attributes of 9H-Fluoren-1-ol in their work.

Introduction to the 9H-Fluoren-1-ol Scaffold

The Fluorene Moiety: A Privileged Structure

Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have attracted significant interest across various scientific disciplines. Their inherent fluorescence and charge-transport properties make them ideal candidates for organic light-emitting diodes (OLEDs) and solar cells. In medicinal chemistry, the fluorene core is considered a "privileged scaffold," as its rigid structure allows for the precise spatial orientation of functional groups, leading to potent interactions with biological targets.[2] Fluorene-containing compounds have demonstrated a wide range of biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.

Structural Features of 9H-Fluoren-1-ol

9H-Fluoren-1-ol is an aromatic alcohol with the molecular formula C₁₃H₁₀O.[3] Its structure consists of a central five-membered ring fused to two flanking benzene rings, with a hydroxyl group substituted at the C1 position. The IUPAC name for this compound is 9H-fluoren-1-ol.[3]

A critical distinction must be made between 9H-Fluoren-1-ol and its more commonly studied isomer, 9H-Fluoren-9-ol (also known as 9-Fluorenol).

-

9H-Fluoren-1-ol: The hydroxyl group is attached to the aromatic ring system, making it a phenol . This imparts acidic properties to the hydroxyl proton and activates the aromatic ring towards electrophilic substitution.

-

9H-Fluoren-9-ol: The hydroxyl group is located on the methylene bridge (the C9 position), classifying it as a secondary, benzylic alcohol .[4] Its reactivity is dominated by reactions typical of alcohols, such as oxidation to a ketone (9-fluorenone).[5][6]

This fundamental structural difference dictates their respective chemical reactivity and stability, a core theme of this guide.

Physicochemical and Spectroscopic Profile

Physicochemical Properties

Quantitative experimental data for 9H-Fluoren-1-ol is sparse. The table below summarizes known data from chemical databases alongside predicted values derived from computational models.

| Property | Value / Predicted Value | Source / Method |

| Molecular Formula | C₁₃H₁₀O | PubChem[3] |

| Molecular Weight | 182.22 g/mol | PubChem[3] |

| CAS Number | 6344-61-2 | PubChem[3] |

| Appearance | (Predicted) Off-white to light-tan crystalline solid | N/A |

| XLogP3 | 3.5 | Computed by XLogP3 3.0[3] |

| pKa | ~10-11 (Predicted) | Based on substituted phenols |

| Water Solubility | (Predicted) Very low | Insoluble in water[7][8] |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, Chloroform) | Based on related compounds[7][8] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 9H-Fluoren-1-ol.

-

¹H NMR: The spectrum is expected to show a complex multiplet pattern in the aromatic region (~7.0-8.0 ppm). A key feature would be a singlet for the phenolic -OH proton, the chemical shift of which would be concentration-dependent and would disappear upon D₂O exchange. The two protons at the C9 position would appear as a sharp singlet around 3.9 ppm.

-

¹³C NMR: The spectrum would display 13 distinct signals for the carbon atoms, with the C1 carbon (bearing the -OH group) shifted downfield to ~150-155 ppm. Spectral data is available for comparison in public databases.[3]

-

Infrared (IR) Spectroscopy: A prominent, broad absorption band is expected in the range of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic group. Aromatic C-H stretching would appear just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings would be visible in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a strong molecular ion peak (M⁺) at m/z = 182.[3]

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of 9H-Fluoren-1-ol.

Causality of Experimental Choices:

-

Protection: The phenolic hydroxyl is more acidic than an alcohol and can interfere with subsequent reactions. Protecting it as a methoxymethyl (MOM) ether is a standard procedure that is stable to reducing agents.

-

Reduction: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting the ketone to a secondary alcohol without affecting the protected phenol or the aromatic rings.[4][10]

-

Dehydration & Hydrogenation: The resulting 9-hydroxyfluorene derivative can be unstable. A more robust pathway involves dehydration to the corresponding fluorene alkene, followed by catalytic hydrogenation to yield the stable 9H-fluorene backbone.

-

Deprotection: The MOM ether is easily cleaved under acidic conditions to reveal the target phenolic hydroxyl group, yielding the final product.

Chemical Reactivity Profile

The reactivity of 9H-Fluoren-1-ol is governed by three principal domains: the phenolic hydroxyl group, the activated aromatic system, and the acidic C9-methylene bridge.

Caption: Key reactivity domains of the 9H-Fluoren-1-ol molecule.

Reactivity of the Phenolic Hydroxyl Group

-

Acidity: As a phenol, the hydroxyl proton is weakly acidic (predicted pKa ~10-11) and will react with bases like sodium hydroxide to form a water-soluble sodium phenoxide salt.

-

Etherification: The corresponding phenoxide is a potent nucleophile and can undergo Williamson ether synthesis with alkyl halides to form aryl ethers, a key functionalization for modulating solubility and electronic properties.

-

Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form phenyl esters. Direct Fischer esterification with carboxylic acids is generally inefficient for phenols.[11]

Electrophilic Aromatic Substitution (EAS)

The phenolic -OH group is a powerful activating, ortho-, para- directing group. This effect will dominate the substitution pattern. The positions ortho (C2) and para (C4) to the hydroxyl group will be strongly activated towards electrophiles. The fused ring system will further influence regioselectivity, but the primary sites of reaction (e.g., halogenation, nitration, Friedel-Crafts) will be C2 and C4.

Reactivity of the C9-Methylene Bridge

A hallmark of the 9H-fluorene system is the acidity of the C9 protons (pKa ≈ 22 in DMSO). This is due to the aromaticity of the resulting 9-fluorenyl anion.

-

Deprotonation: Treatment with a strong base (e.g., n-butyllithium, LDA) readily generates the fluorenyl anion.[12]

-

Nucleophilic Attack: This stabilized carbanion is an excellent nucleophile, capable of reacting with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones), providing a powerful method for C-C bond formation at the 9-position.[12]

Chemical Stability and Degradation

Stability Profile:

-

General: 9H-Fluoren-1-ol is expected to be a stable crystalline solid under standard laboratory conditions (room temperature, sealed from light and air).[7]

-

Thermal: The fluorene core is thermally robust.

-

pH: Stable in neutral and acidic media. In strongly basic solutions, it exists as the phenoxide, which is significantly more susceptible to oxidation.

-

Incompatibility: It is incompatible with strong oxidizing agents.[7][8][13]

Degradation Pathways: The primary route of degradation for 9H-Fluoren-1-ol is oxidation.

-

Air/Light Oxidation: Phenols are notoriously susceptible to air oxidation, often catalyzed by light or trace metals. This process typically involves radical mechanisms and leads to the formation of colored quinone-type species and polymeric materials. This is a critical consideration for long-term storage and handling.

-

Biodegradation: Microbial degradation of fluorene has been shown to proceed via initial monooxygenation at the C9 position to give 9-fluorenol, followed by oxidation to 9-fluorenone and subsequent ring cleavage.[14][15][16] A microorganism encountering 9H-Fluoren-1-ol would likely utilize a different pathway, potentially involving dioxygenase-mediated hydroxylation of the phenol-containing ring, leading to catecholic intermediates that are substrates for ring-fission enzymes.

Caption: Predicted primary degradation pathway for 9H-Fluoren-1-ol.

Detailed Experimental Protocol: Esterification

This protocol describes a standard procedure for the synthesis of 1-acetoxy-9H-fluorene, a representative ester derivative.

Objective: To synthesize 1-acetoxy-9H-fluorene from 9H-Fluoren-1-ol via acylation.